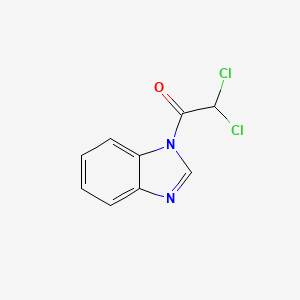
1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone is a chemical compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone typically involves the reaction of benzimidazole with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Analyse Des Réactions Chimiques
1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives with varied biological activities.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. The compound can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone include other benzimidazole derivatives such as:
- 2-(1H-Benzimidazol-1-yl)ethanol
- 1-(1H-Benzimidazol-1-yl)acetone
- 2-(1H-Benzimidazol-1-yl)acetic acid
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
90418-05-6 |
|---|---|
Formule moléculaire |
C9H6Cl2N2O |
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-5-12-6-3-1-2-4-7(6)13/h1-5,8H |
Clé InChI |
CNSOTJVHYZBAMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


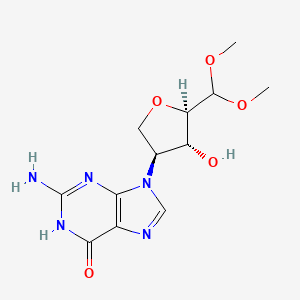
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)

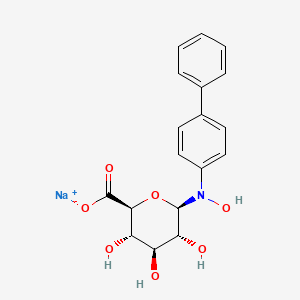


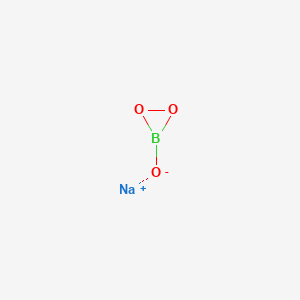
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
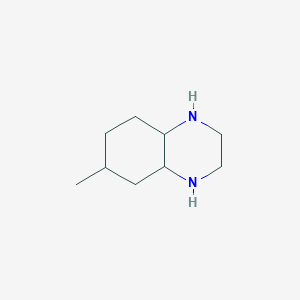
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)

